![molecular formula C9H11N3O4S B11961676 N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)acetamide CAS No. 2828-63-9](/img/structure/B11961676.png)
N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)acetamide, also known as N-Acetyl-4,4’-diaminodiphenylsulfone, is a compound with the molecular formula C14H14N2O3S and a molecular weight of 290.338 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)acetamide typically involves the reaction of 4,4’-diaminodiphenylsulfone with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4,4’-diaminodiphenylsulfone+acetic anhydride→N-(4-[(aminocarbonyl)amino]sulfonylphenyl)acetamide+acetic acid
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It has been investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. For example, it can inhibit the enzyme dihydrofolate reductase (DHFR), which is essential for DNA synthesis in bacteria and cancer cells. This inhibition leads to the disruption of DNA synthesis and cell proliferation, making it effective as an antimicrobial and anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetylsulfanilamide: Another sulfonamide derivative with similar antimicrobial properties.
N-Acetyl-4-aminobenzenesulfonamide: Known for its use in the synthesis of other pharmaceutical compounds.
Uniqueness
N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)acetamide is unique due to its dual functional groups (acetamide and sulfonamide), which contribute to its diverse chemical reactivity and biological activities. This makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
2828-63-9 |
|---|---|
Formule moléculaire |
C9H11N3O4S |
Poids moléculaire |
257.27 g/mol |
Nom IUPAC |
N-[4-(carbamoylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C9H11N3O4S/c1-6(13)11-7-2-4-8(5-3-7)17(15,16)12-9(10)14/h2-5H,1H3,(H,11,13)(H3,10,12,14) |
Clé InChI |
XCSGUMXBOFCZJC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


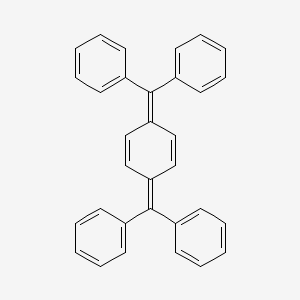
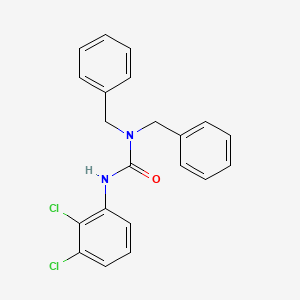
![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11961615.png)

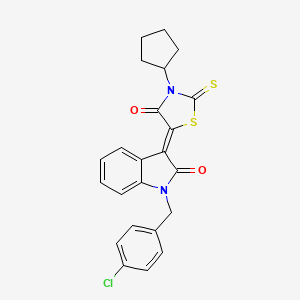
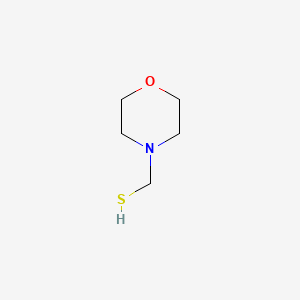
![N-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-4-phenylpiperazin-1-amine](/img/structure/B11961641.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11961643.png)
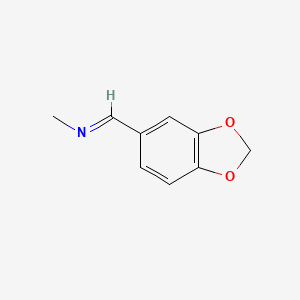

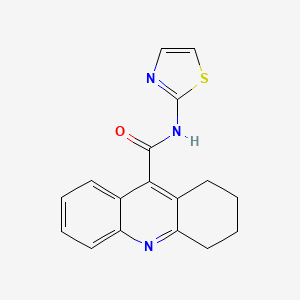
![11-((5Z)-5-{1-[2-(4-Methoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid](/img/structure/B11961669.png)


